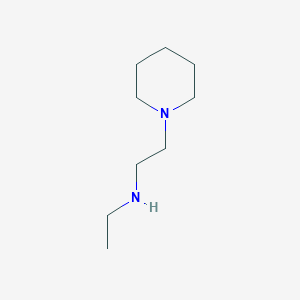

![molecular formula C15H16N2O2 B1345892 N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide CAS No. 307308-68-5](/img/structure/B1345892.png)

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide (NAMPA) is a synthetic amide compound that has been studied for its potential applications in the fields of synthetic chemistry and biochemistry. NAMPA is a versatile compound that has been used for a wide range of research applications, from drug synthesis to biochemical assays. It has been used in the synthesis of a variety of drugs and has been shown to have potential therapeutic applications in the treatment of cancer and other diseases. In addition, NAMPA has been studied for its potential role in the regulation of biochemical processes, including the regulation of gene expression and cell signaling.

科学的研究の応用

Chemoselective Synthesis and Catalysis

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide serves as an intermediate in chemoselective synthesis processes. For example, the chemoselective monoacetylation of the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been achieved using Novozym 435 as a catalyst. This process involves various acyl donors, among which vinyl acetate was found to be the most effective due to its irreversible reaction and kinetically controlled synthesis. This reaction's mechanism is predicted to follow a ternary complex model with inhibition by vinyl acetate, showcasing the compound's role in facilitating selective chemical transformations (Magadum & Yadav, 2018).

Crystal Structure and Optical Properties

The compound has also been studied for its crystal structure and optical properties. Derivatives of N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide, such as B1 and B2, have been crystallized in the monoclinic structure. These derivatives exhibit significant changes in optical absorption upon interaction with OH− ions, indicating their potential use as OH− indicators. The detailed study of their crystal structures and the interaction with OH− ions contribute to the understanding of their optical properties and potential applications in sensing technologies (Wannalerse et al., 2022).

Bioactive Compound Synthesis

In pharmacological research, N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide derivatives have been synthesized and evaluated for their biological activities. For instance, derivatives such as N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have shown potent agonistic activity against human β3-adrenergic receptors, indicating their potential as drugs for obesity and type 2 diabetes treatment. These compounds exhibit significant hypoglycemic activity in rodent models, highlighting their relevance in developing new therapeutic agents (Maruyama et al., 2012).

特性

IUPAC Name |

N-[3-(4-amino-2-methylphenoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-8-12(16)6-7-15(10)19-14-5-3-4-13(9-14)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJGRCJZDZXRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)

acetic acid](/img/structure/B1345817.png)

![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)

![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)

![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)

![4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid](/img/structure/B1345823.png)

![{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B1345824.png)

![Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345828.png)

![1-[(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1345830.png)

![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B1345831.png)

![4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B1345833.png)